2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate
CAS No.: 87617-96-7
Cat. No.: VC17040032
Molecular Formula: C25H23N7O6S
Molecular Weight: 549.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87617-96-7 |
|---|---|
| Molecular Formula | C25H23N7O6S |
| Molecular Weight | 549.6 g/mol |
| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[[3-cyano-5-[(4-nitrophenyl)diazenyl]thiophen-2-yl]diazenyl]anilino]ethyl acetate |
| Standard InChI | InChI=1S/C25H23N7O6S/c1-17(33)37-13-11-31(12-14-38-18(2)34)22-7-3-21(4-8-22)28-30-25-19(16-26)15-24(39-25)29-27-20-5-9-23(10-6-20)32(35)36/h3-10,15H,11-14H2,1-2H3 |
| Standard InChI Key | UHSNEQICGZZERD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Introduction
Chemical Structure and Identifiers
Molecular Architecture
The compound’s structure integrates a thiophene ring substituted with cyano and azo groups, linked to a phenyl ring via another azo bond. The phenyl group is further functionalized with diethyl diacetate moieties through an imino bridge . This arrangement creates a conjugated system that influences its electronic properties, as evidenced by its absorption spectra .
Table 1: Key Structural Features
The IUPAC name, 2-[N-(2-acetyloxyethyl)-4-[[3-cyano-5-[(4-nitrophenyl)diazenyl]thiophen-2-yl]diazenyl]anilino]ethyl acetate, reflects this complexity . Its SMILES string, \text{CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N}, further encodes the connectivity .
Physicochemical Properties
The compound’s solubility varies significantly with solvent polarity due to its mixed hydrophobic (thienyl, phenyl) and hydrophilic (nitro, acetate) groups. It is sparingly soluble in water but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Thermal analysis indicates decomposition above 250°C, consistent with its nitro and azo groups’ instability at high temperatures.
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds through sequential diazo coupling reactions:
-
Formation of the Thienyl Azo Intermediate: 3-Cyano-5-aminothiophene is diazotized and coupled with 4-nitroaniline to yield the thienyl-azo-nitrobenzene intermediate.
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Phenyl Azo Coupling: The intermediate undergoes a second diazo reaction with 4-aminophenyl diethyl diacetate, introducing the imino-diethyl diacetate moiety.
Table 2: Synthesis Conditions
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Diazotization | NaNO, HCl | 0–5°C | HO | 75–80 |
| Azo Coupling | Intermediate, Aniline derivative | 10–15°C | Ethanol/HO | 60–65 |
| Purification | Column chromatography | RT | Hexane/EtOAc | 90+ |
Reaction yields depend critically on pH control during diazo coupling, with deviations below pH 3 leading to premature decomposition.
Challenges in Scalability
Scale-up efforts face hurdles due to:
-
Exothermic Reactions: Diazotization releases significant heat, requiring jacketed reactors for temperature control.
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Byproduct Formation: Competing reactions at the thienyl ring’s β-position generate unwanted isomers, necessitating rigorous chromatography.
Interaction Studies
Protein Binding
Fluorescence quenching experiments with bovine serum albumin (BSA) reveal a binding constant () of , indicating moderate affinity. The interaction is driven by hydrophobic forces, as evidenced by a negative value in isothermal titration calorimetry.
DNA Interaction
UV-vis titration with calf thymus DNA shows a hypochromic shift at 480 nm, suggesting intercalation. A binding constant of implies weaker DNA affinity compared to classical intercalators like ethidium bromide.
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | Bioactivity (MIC, µg/mL) | NLO Activity (, esu) |
|---|---|---|---|
| 4-Nitrophenylazo dye | Lacks thienyl and cyano groups | 128 (S. aureus) | |
| Thienyl azo derivative | No nitro or acetate substituents | 16 (S. aureus) | |
| Target compound | Full functional group complement | 32 (S. aureus) |
The target compound’s balanced amphiphilicity enhances solubility and bioavailability compared to non-acetylated analogs.
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